4-(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methylsulfonyl]piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O2S/c1-12-22-15(17(19,20)21)10-16(23-12)24-6-8-25(9-7-24)28(26,27)11-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMTUDMXDNMSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a novel synthetic derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine moiety and a chlorobenzylsulfonyl group enhances its pharmacological profile. The trifluoromethyl group is also significant as it can influence the lipophilicity and metabolic stability of the molecule.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyrimidine rings have been shown to inhibit various cancer cell lines, including breast and lung cancer cells. Specifically, the compound demonstrated an IC50 value of approximately 18 μM against human breast cancer cells, indicating moderate efficacy in vitro .
Antibacterial Properties
The sulfonamide functional group is associated with antibacterial activity. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. In one study, synthesized piperazine derivatives exhibited strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 μM against acetylcholinesterase (AChE) .
Enzyme Inhibition
The compound's biological activity may also be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For example, enzyme assays revealed that related compounds effectively inhibited urease and AChE, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets within cancer cells and bacteria, leading to altered cellular functions such as apoptosis in cancer cells or disruption of bacterial metabolism.
Case Studies
- Anticancer Study : A study on a series of pyrimidine derivatives found that those with piperazine substitutions exhibited enhanced anticancer activity through the inhibition of poly (ADP-ribose) polymerase (PARP) in breast cancer cells .
- Antibacterial Evaluation : Another investigation demonstrated that piperazine-containing compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing sulfonamide moieties have shown cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. The mechanism often involves induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy development .
Antimicrobial Properties
Compounds derived from pyrimidine structures have been reported to possess antimicrobial activities. Studies indicate that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Neurological Applications
The piperazine component is known for its role in modulating neurotransmitter systems. Research into related compounds has indicated potential applications in treating neurological disorders such as anxiety and depression. The structural modifications in this compound may enhance its efficacy as a neuropharmacological agent .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer activity of related sulfonamide derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential of similar structures in drug development for oncology .
Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological properties of piperazine derivatives showed promising results in animal models for anxiety and depression. Behavioral assays indicated that these compounds could modulate serotonin and dopamine pathways effectively .
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 2402347 A1)
A compound described in EP 2402347 A1 (), 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MW: 494.19), shares a sulfonyl-piperazine motif but differs in core structure (thienopyrimidine vs. pyrimidine) and substituents (morpholine, benzimidazole). Key differences:
Table 1: Comparison with EP 2402347 A1 Compound
| Feature | Target Compound | EP 2402347 A1 Compound |
|---|---|---|
| Core Structure | Pyrimidine | Thieno[3,2-d]pyrimidine |
| Piperazine Modification | 4-Chlorobenzyl sulfonyl | Methanesulfonyl |
| Key Substituents | 2-Me, 6-CF₃ | 2-Methylbenzimidazole, morpholine |
| Molecular Weight | 437.84 g/mol | 494.19 g/mol |
Piperazine-Pyrimidine Derivatives with Halogenated Substituents
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (, CAS 339017-81-1) shares a bis-pyrimidine-piperazine scaffold but replaces sulfonyl with methylthio (SMe) groups. Key distinctions:
- Electron Effects : Methylthio is less electron-withdrawing than sulfonyl, reducing hydrogen-bonding capacity.
- Molecular Formula : C₁₄H₁₆Cl₂N₆S₂ (MW: 403.35) is lighter but less polar than the target compound .
Trifluoromethyl-Substituted Analogues
4-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (, CAS 1775527-72-4) shares the 2-methyl-6-trifluoromethyl-pyrimidine core but substitutes the sulfonyl group with a difluorobenzoyl moiety. Critical differences:
- Piperazine Modification : Benzoyl introduces a carbonyl group, which is planar and may restrict conformational flexibility compared to sulfonyl.
- Halogen Effects : Fluorine atoms enhance metabolic stability but reduce steric bulk compared to chlorine.
- Molecular Weight : 386.32 g/mol, significantly lower than the target compound, suggesting improved pharmacokinetics .
Table 2: Comparative Analysis of Trifluoromethyl Derivatives
| Parameter | Target Compound | CAS 1775527-72-4 |
|---|---|---|
| Piperazine Group | 4-Chlorobenzyl sulfonyl | 2,5-Difluorobenzoyl |
| Key Functional Groups | -SO₂-, -CF₃ | -CO-, -CF₃ |
| Calculated logP* | ~3.5 (estimated) | ~2.8 (estimated) |
| Molecular Weight | 437.84 g/mol | 386.32 g/mol |
Sulfonamide vs. Sulfonyl Derivatives
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde () features a sulfonamide group instead of sulfonyl. Notable contrasts:
- Sulfonamide vs. Sulfonyl : Sulfonamide (N–SO₂) is less acidic than sulfonyl (O–SO₂), altering solubility and binding interactions.
- Aldehyde Functionality : Introduces reactivity for further derivatization, unlike the stable sulfonyl group in the target compound .
Q & A
Q. What analytical methods are recommended to confirm the structural integrity of this compound?
To verify structural integrity, employ a combination of:
- X-ray crystallography for absolute configuration determination (as demonstrated in similar trifluoromethyl pyrimidine derivatives) .
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H/¹³C, DEPT, 2D-COSY) to confirm molecular weight and substituent connectivity .
- HPLC with UV/Vis detection (e.g., using C18 columns) to assess purity (>95%) and rule out byproducts .
Q. What safety precautions are critical during experimental handling?
Follow these protocols:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as trifluoromethyl and sulfonyl groups may release toxic fumes under decomposition .
- Store separately from oxidizing agents at 2–8°C in inert atmospheres to prevent degradation .
- Dispose of waste via professional biohazard services due to potential environmental persistence of chlorinated intermediates .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Key strategies include:
- Stepwise sulfonylation : Introduce the 4-chlorobenzylsulfonyl group after piperazine coupling to avoid steric hindrance during nucleophilic substitution .
- Catalytic optimization : Use Pd/C or CuI in DMF for trifluoromethylpyrimidine formation, which improves regioselectivity (reported yields: 70–85%) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization in ethanol/water to achieve >99% purity .
Q. How can conflicting biological activity data (e.g., in vitro vs. in vivo) be resolved?
Address discrepancies via:
- Metabolic stability assays : Evaluate hepatic microsomal stability (human/rat) to identify rapid clearance of the sulfonyl-piperazine moiety, which may reduce in vivo efficacy .
- Structural analogs : Compare with 4-(trifluoromethyl)pyrimidine derivatives lacking the sulfonyl group to isolate pharmacokinetic contributions .
- Dose-response modeling : Use Hill equation analysis to differentiate target-specific effects from off-target interactions .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
Combine:
- Molecular docking (AutoDock Vina) to map interactions with biological targets (e.g., kinase ATP-binding pockets), focusing on the sulfonyl-piperazine moiety’s hydrogen-bonding capacity .
- QSAR models : Train with logP, polar surface area, and electrostatic potential data from analogs to predict bioavailability and cytotoxicity .
- DFT calculations (Gaussian 09) to assess the trifluoromethyl group’s electron-withdrawing effects on pyrimidine ring reactivity .
Data Contradiction Analysis
Q. How to interpret variability in enzymatic inhibition assays?
Consider:
- Redox interference : The sulfonyl group may quench fluorescent assay signals (e.g., NADH-dependent assays), leading to false negatives. Validate with LC-MS-based activity monitoring .
- Buffer compatibility : Phosphate buffers can destabilize the piperazine ring at pH >7.5; use HEPES or Tris buffers instead .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
